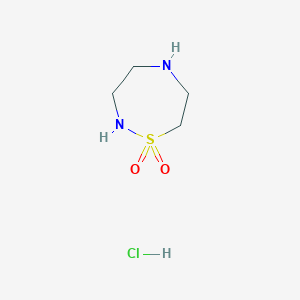
2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has attracted attention due to its potential applications in scientific research. This compound is also known as JNJ-26854165 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compound Synthesis
Research into fluorine-containing compounds, like 2-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide, has shown significant advancements in synthetic chemistry. Fluorinated compounds have been synthesized through innovative methodologies, including microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, demonstrating the compound's utility in creating complex molecular structures with potential applications in material science and pharmaceuticals (Ramarao et al., 2004); (Rao et al., 2005).
Material Science and Electronics
In material science, the introduction of fluorine atoms into organic compounds has led to the development of materials with unique electronic and optical properties. Studies have explored the electrochemical and optical properties of fluorinated acceptor-based systems, indicating the potential of fluorinated compounds in applications like electrochromic devices and organic electronics (Çakal et al., 2021).
Biological Applications and Imaging
Fluorinated benzamide derivatives have been evaluated for their affinity and activity at specific receptor sites, highlighting their potential in therapeutic and diagnostic applications. For instance, certain compounds have shown selective binding affinity to melatonin receptors, indicating their utility in studying receptor-ligand interactions and potentially treating related disorders (Mesangeau et al., 2011). Additionally, fluorinated compounds have been used as molecular imaging probes, offering insights into the brain's serotonin receptors in conditions like Alzheimer's disease, showcasing their importance in biomedical imaging and neurodegenerative disease research (Kepe et al., 2006).
Fluorescence and Sensing Applications
The compound's relevance extends to the development of fluorescent materials and chemosensors. For example, phenoxazine-based fluorescent chemosensors have been synthesized for the discriminative detection of metal ions, demonstrating the compound's role in environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-23-10-12)15-6-3-8-22-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPFRXDRRXDVPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)




